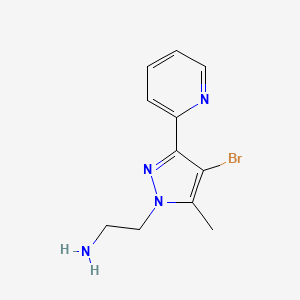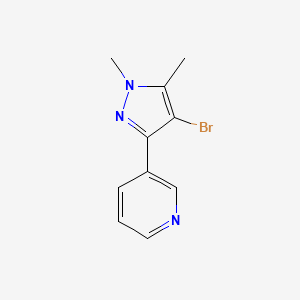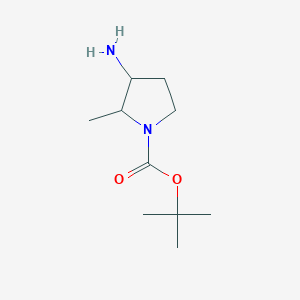![molecular formula C10H13N3O2 B1472401 2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid CAS No. 1547053-17-7](/img/structure/B1472401.png)
2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid
Vue d'ensemble
Description
2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid, commonly referred to as CPMA, is an organic compound with a wide range of applications in the field of scientific research. CPMA is an analog of glutamate, an amino acid that is integral for the proper functioning of the nervous system. CPMA is a highly versatile compound, as it can be used for a variety of scientific research applications, such as studying the biochemical and physiological effects of glutamate, and its mechanism of action. CPMA is also used in laboratory experiments, as it has a number of advantages and limitations.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of new derivatives stemming from pyrimidine compounds, akin to "2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid," reveals a broad interest in harnessing these compounds' chemical properties for various applications. For instance, the synthesis of new heterocyclic compounds, including oxazepine derivatives from pyrimidine precursors, highlights the chemical versatility and potential biological relevance of such molecules. These derivatives were found to exhibit significant antibacterial activity, pointing to the compound's utility in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Antimicrobial Activity
Further research into the antimicrobial activity of pyrimidine derivatives underscores the potential of "this compound" and its analogs in medicinal chemistry. Novel compounds synthesized from similar pyrimidine structures have demonstrated efficacy against a range of bacterial strains, suggesting the role of such compounds in developing new therapeutic agents against infectious diseases (Sabry, Flefel, Al-Omar, & Amr, 2013).
Antioxidant and Enzyme Inhibition Properties
The exploration of pyrimidine derivatives for their antioxidant and enzyme inhibitory properties further exemplifies the diverse scientific research applications of "this compound." For example, transition metal complexes of novel amino acid-bearing Schiff base ligands derived from pyrimidine structures have been investigated for their free radical scavenging properties and xanthine oxidase inhibitory activities. Such studies provide insights into the potential therapeutic applications of these compounds in oxidative stress-related diseases and conditions involving enzyme dysregulation (Ikram et al., 2015).
Propriétés
IUPAC Name |
2-[(6-cyclopropylpyrimidin-4-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(5-10(14)15)9-4-8(7-2-3-7)11-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSTUXKCULOLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)


![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)